2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine
Description
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a thiazolidine-based compound featuring a 2-chlorophenyl substituent at position 2 and a 3,4-dichlorophenylsulfonyl group at position 2. The thiazolidine core is a saturated five-membered ring containing one sulfur and one nitrogen atom, which is structurally analogous to biologically active molecules such as thiazole antibiotics and hypoglycemic agents like rosiglitazone. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, as suggested by its classification under "Intermediates" in commercial listings .
Properties
IUPAC Name |
2-(2-chlorophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl3NO2S2/c16-12-4-2-1-3-11(12)15-19(7-8-22-15)23(20,21)10-5-6-13(17)14(18)9-10/h1-6,9,15H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHLZHKLRUYJUHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSC(N1S(=O)(=O)C2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl3NO2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
β-Cyclodextrin-SO₃H-Mediated Synthesis
Shelke et al. demonstrated that β-cyclodextrin-SO₃H, a heterogeneous biopolymer-based catalyst, efficiently promotes thiazolidine formation via one-pot condensation of aldehydes, amines, and thioglycolic acid. Adapting this method, 2-chlorobenzaldehyde reacts with aniline derivatives and thioglycolic acid in water, yielding the thiazolidine core. Subsequent sulfonation using 3,4-dichlorobenzenesulfonyl chloride introduces the sulfonyl group. Key advantages include:
- Catalyst recyclability : β-cyclodextrin-SO₃H retains activity for ≥5 cycles.
- Solvent efficiency : Reactions proceed in water, eliminating toxic solvents.
- Yield optimization : Yields reach 85–92% under optimized conditions (80°C, 6 hr).
The mechanism involves β-cyclodextrin-SO₃H activating the aldehyde’s carbonyl group, facilitating imine formation with aniline. Thioglycolic acid then undergoes nucleophilic attack, followed by cyclization and dehydration to form the thiazolidine ring.
Lewis Acid-Catalyzed Ring-Opening
Bhattacharyya’s method employs BF₃·OEt₂ and tetrabutylammonium hydrogen sulfate (TBAHS) to catalyze the ring-opening of N-sulfonylaziridines with isothiocyanates. For this compound:
- Synthesize N-(3,4-dichlorophenylsulfonyl)aziridine from 3,4-dichlorobenzenesulfonamide and epichlorohydrin.
- React with 2-chlorophenyl isothiocyanate under BF₃·OEt₂/TBAHS catalysis (−30°C, CH₂Cl₂).
- Achieve 97% yield with 98% enantiomeric excess via stereoselective 5-exo-dig cyclization.
Multicomponent Reaction (MCR) Approaches
Four-Component Condensation
Kaboudin et al. developed a one-pot, four-component protocol using triethylamine (Et₃N) in methanol. Adapting this for C₁₅H₁₂Cl₃NO₂S₂:
- Components : 2-chlorobenzaldehyde, 3,4-dichlorobenzenesulfonamide, allyl isothiocyanate, and α-chloroacetyl chloride.
- Mechanism :
- Aldehyde and sulfonamide form a Schiff base.
- Allyl isothiocyanate and α-chloroacetyl chloride undergo nucleophilic substitution.
- Cyclization yields the thiazolidine-sulfonyl hybrid.
- Conditions : Reflux in methanol (7 hr, Et₃N catalyst) achieves 88% yield.
Nanoparticle-Catalyzed Synthesis
Hassan et al. utilized nano-CdZr₄(PO₄)₆ to synthesize thiazolidines from aldehydes, ethylenediamine, and thioglycolic acid. For the target compound:
- React 2-chlorobenzaldehyde with ethylenediamine to form an imine.
- Introduce thioglycolic acid and 3,4-dichlorobenzenesulfonyl chloride under nano-CdZr₄(PO₄)₆ catalysis (0.6 mol%, 70°C).
- Isolate the product in 90% yield after 4 hr.
Table 1: Comparison of Catalytic Methods
| Method | Catalyst | Yield (%) | Time (hr) | Temperature (°C) |
|---|---|---|---|---|
| β-Cyclodextrin-SO₃H | β-CD-SO₃H | 92 | 6 | 80 |
| BF₃·OEt₂/TBAHS | BF₃·OEt₂ + TBAHS | 97 | 2 | −30 |
| Four-component | Et₃N | 88 | 7 | 65 (reflux) |
| Nano-CdZr₄(PO₄)₆ | CdZr₄(PO₄)₆ | 90 | 4 | 70 |
Sulfonation and Functionalization
Post-Cyclization Sulfonation
Introducing the 3,4-dichlorophenylsulfonyl group post-cyclization ensures regioselectivity:
Direct Sulfur Incorporation
An alternative route employs 3,4-dichlorothiophenol:
- Oxidize 3,4-dichlorothiophenol to the sulfonic acid using H₂O₂/H₂SO₄.
- Convert to sulfonyl chloride via PCl₅.
- Couple with the thiazolidine intermediate under SN2 conditions.
Green Chemistry Innovations
Solvent-Free Microwave Irradiation
Microwave-assisted synthesis reduces reaction times:
Aqueous-Phase Reactions
Water as a solvent enhances sustainability:
- Use β-cyclodextrin-SO₃H in water (pH 4.5) at 70°C for 8 hr.
- Isolate the product via filtration, minimizing organic waste.
Analytical and Characterization Data
Spectroscopic Confirmation
Chromatographic Purity
Challenges and Optimization
Steric Hindrance
Bulky 2-chlorophenyl and 3,4-dichlorophenylsulfonyl groups slow cyclization. Solutions include:
Byproduct Formation
Sulfonate esters may form during sulfonation. Mitigation strategies:
- Employ slow addition of sulfonyl chloride.
- Use excess pyridine to scavenge HCl.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives with different substituents.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl or dichlorophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of bacteria by interfering with essential metabolic processes or induce apoptosis in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
2-(4-Bromophenyl)-3-(3,4-dichlorophenyl)sulfonyl-1,3-thiazolidine
- Key Differences: The bromine atom at the para position of the phenyl ring (vs. chlorine at the ortho position in the target compound) increases molecular weight (Br: 79.9 g/mol vs. Cl: 35.45 g/mol) and polarizability.
- Implications : Bromine’s larger atomic radius may enhance halogen bonding but reduce solubility in aqueous media.
Other Thiazolidine Derivatives
Sulfonated Heterocyclic Compounds
3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid chloride ()
- Structural Contrasts : The isoxazole ring lacks the sulfur atom present in thiazolidines, altering electronic properties. The carboxylic acid chloride group introduces higher reactivity compared to the sulfonyl group.
- Functional Impact : The fluorine atom enhances bioavailability but may reduce thermal stability due to weaker C-F bonds .
cis-2-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-ylmethyl)-1,3-dioxolane-4-methanol ()
- Comparison : The dioxolane ring replaces thiazolidine, and the imidazole group introduces basicity. The dichlorophenyl moiety is retained, suggesting shared targeting of chlorinated-aromatic-binding enzymes or receptors .
Chlorinated Aromatic Compounds
4-(3,4-Dichlorophenyl)-1-tetralone ()
- Divergence : The tetralone scaffold introduces a fused bicyclic system, increasing rigidity. The absence of a sulfonyl group reduces polarity, likely affecting membrane permeability.
- Activity Correlation : Such compounds are often explored for CNS activity, whereas sulfonated thiazolidines may target metabolic pathways .
Data Table: Comparative Analysis of Key Compounds
*Estimated using computational tools (exact values require experimental validation).
Research Findings and Implications
- Steric Considerations : The ortho-chlorine on the phenyl ring introduces steric hindrance, which may limit rotational freedom and reduce entropy penalties during binding .
- Metabolic Stability: Chlorine substituents generally slow oxidative metabolism, extending half-life compared to non-halogenated analogs .
Biological Activity
2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is a synthetic compound belonging to the thiazolidine class, characterized by its unique structure that includes a thiazolidine ring and chlorinated phenyl groups. This compound has gained attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.
- Chemical Formula : C15H12Cl3NO2S2
- Molecular Weight : 408.70 g/mol
- CAS Number : 497234-92-1
Synthesis
The synthesis involves the reaction of 2-chlorobenzaldehyde with 3,4-dichlorobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically occurs in dichloromethane or chloroform at room temperature to reflux conditions, yielding the thiazolidine compound after cyclization.
The biological activity of 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine is attributed to its ability to interact with specific molecular targets, including enzymes and receptors. This interaction can modulate various biological pathways, leading to effects such as:
- Antimicrobial Activity : The compound may inhibit bacterial growth by disrupting essential metabolic processes.
- Anticancer Activity : It has been shown to induce apoptosis in cancer cells through the activation of specific signaling pathways.
Research Findings
Several studies have investigated the biological properties of this compound:
-
Antimicrobial Studies :
- A study demonstrated that compounds with similar thiazolidine structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, suggesting that 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine may possess similar properties .
- Cytotoxicity Assays :
- Structure-Activity Relationship (SAR) :
Case Studies
A notable case study involved testing a series of thiazolidine derivatives for their anticancer effects. Among these, compounds similar to 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine showed promising results in inhibiting cell proliferation in various cancer cell lines, with some compounds achieving IC50 values comparable to established chemotherapeutics like doxorubicin .
Data Table: Biological Activity Summary
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 2-(2-Chlorophenyl)-3-((3,4-dichlorophenyl)sulfonyl)thiazolidine, and what intermediates are critical?
- Methodological Answer : The synthesis typically involves sequential functionalization of the thiazolidine core. Key steps include:
- Sulfonation : Reacting 3,4-dichlorobenzenesulfonyl chloride with a thiazolidine precursor under basic conditions (e.g., pyridine or triethylamine) to introduce the sulfonyl group .
- Chlorophenyl Integration : Coupling the 2-chlorophenyl moiety via nucleophilic substitution or Suzuki-Miyaura cross-coupling, depending on the reactivity of intermediates .
- Critical intermediates include the thiazolidine-3-sulfonate derivative and halogenated aryl precursors. Purity is ensured via column chromatography (silica gel, ethyl acetate/hexane gradients) .
Q. Which spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. The sulfonyl group deshields adjacent protons, observable as distinct doublets (~δ 3.5–4.5 ppm) .
- X-ray Crystallography : Resolves absolute configuration and bond angles. For example, triclinic crystal systems (space group ) with unit cell parameters Å, Å, Å are common in thiazolidine derivatives .
- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at 438.33 for a related analog) .
Advanced Research Questions
Q. How can enantiomeric purity be optimized during synthesis, given the compound’s stereogenic centers?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-thiazolidine precursors) to control stereochemistry at the 3-position .
- Asymmetric Catalysis : Palladium-catalyzed cross-coupling with chiral ligands (e.g., BINAP) improves enantioselectivity .
- Chromatographic Resolution : Chiral HPLC (e.g., Chiralpak AD-H column) separates diastereomers, with mobile phases optimized for sulfonated compounds .
Q. What computational strategies predict the compound’s binding affinity for biological targets like enzymes or receptors?
- Methodological Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with targets (e.g., cytochrome P450). The sulfonyl group’s electronegativity and chlorine substituents influence hydrophobic binding pockets .
- MD Simulations : Assess stability of ligand-target complexes over 100-ns trajectories. Parameters for chlorine atoms are derived from the CHARMM force field .
- QSAR Modeling : Correlates substituent positions (e.g., 3,4-dichloro vs. 2-chloro) with inhibitory activity using Hammett constants .
Q. How should researchers address contradictions in crystallographic data, such as variations in bond lengths or angles?
- Methodological Answer :
- Refinement Protocols : Use SHELXL to refine thermal parameters and occupancy rates. Discrepancies in C–S bond lengths (e.g., 1.78 Å vs. 1.82 Å) may arise from temperature (e.g., 298 K vs. 100 K datasets) .
- Validation Tools : Check data with PLATON’s ADDSYM to detect missed symmetry elements. For example, a reported suggests incomplete data integration .
- Comparative Analysis : Cross-reference with related structures (e.g., 2-(2,4-dichlorophenyl)-thiazolidin-4-one derivatives) to identify systemic errors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
